Fendiline, (S)-
Description
Historical Trajectory of Fendiline (B78775) Discovery and Evolving Mechanistic Hypotheses
Fendiline emerged from pharmaceutical research in the mid-20th century as a potential treatment for coronary heart disease. wikipedia.orgncats.io The initial scientific hypothesis centered on its function as a calcium channel blocker. wikipedia.orgnih.gov At the time, the concept of calcium antagonism as a therapeutic principle was gaining traction. Researchers reported in 1964 that compounds like verapamil (B1683045) and prenylamine (B1679080) could mimic the cardiac effects of calcium withdrawal, reducing the heart's energy consumption and contractile force without affecting sodium-dependent action potentials. nih.gov
Fendiline was identified as one such substance that interfered with the uptake of calcium into the myocardium, thereby preventing the cellular damage caused by calcium overload. nih.gov This mechanism was thought to underlie its vasodilatory effects, particularly on coronary arteries, leading to increased blood flow and alleviation of angina. wikipedia.org The prevailing hypothesis was that by blocking L-type calcium channels, fendiline reduced the influx of calcium ions into cardiac and vascular smooth muscle cells. wikipedia.orgncats.io
However, as research methodologies advanced, so too did the understanding of fendiline's biological activity. While its effects on calcium channels are documented, later studies began to reveal a more complex pharmacological profile. ncats.io For instance, research demonstrated that fendiline could also induce an increase in intracellular calcium levels in various cell types, including cancer cells, by promoting both the influx of external calcium and the release of calcium from internal stores like the endoplasmic reticulum. nih.govresearchgate.net This dual effect hinted at mechanisms beyond simple channel blockade.
Further investigations pointed towards calmodulin antagonism as another facet of fendiline's action. ncats.io Calmodulin is a key calcium-binding protein that modulates the activity of numerous enzymes, and its inhibition by fendiline suggested a broader impact on calcium-dependent signaling pathways. ncats.io More recently, fendiline has been identified as a positive allosteric modulator of GABA-B receptors, adding another layer to its mechanistic complexity. nih.gov This evolution from a relatively straightforward calcium channel blocker to a molecule with multiple, seemingly disparate targets highlights the shifting landscape of pharmacological inquiry.
The Significance of Stereochemistry in Fendiline Research: Focusing on the (S)-Enantiomer
Fendiline possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-fendiline and (S)-fendiline. mdpi.com In biological systems, which are themselves chiral, such enantiomers can exhibit markedly different pharmacological and toxicological profiles. nih.gov The differential activity of fendiline's enantiomers strongly suggests a specific interaction with a chiral biological target, such as a protein. pnas.org
Initial studies focusing on its vasodilatory effects indicated that the (R)-enantiomer was more potent than the (S)-enantiomer. mdpi.comresearchgate.net However, as the research focus shifted towards new therapeutic areas, the (S)-enantiomer came to the forefront. A pivotal area of modern fendiline research is its effect on the localization and signaling of Ras proteins, which are frequently mutated in cancer.
In this context, studies have demonstrated that the two stereoisomers have markedly different potencies, underscoring the importance of a specific molecular target for its action on K-Ras localization. nih.gov This stereospecificity is a critical piece of evidence that fendiline's effects are not due to non-specific membrane interactions but rather to a defined binding event.
The ability to separate and study the individual enantiomers has been crucial. Chromatographic techniques using chiral stationary phases have been developed to effectively resolve racemic fendiline into its (R)- and (S)-forms, allowing for the precise determination of their individual biological activities. mdpi.com This separation is vital for understanding which enantiomer is responsible for a particular effect and for developing more targeted therapeutic agents.
Evolution of Research Focus: From Initial Characterization to Novel Molecular Targets
The trajectory of fendiline research has evolved significantly from its initial characterization as a cardiovascular drug. While its role as a calcium channel blocker defined its early identity, the discovery of new molecular targets has opened up entirely new avenues of investigation, particularly in oncology and infectious disease. wikipedia.orgnih.gov
A Shift to K-Ras Inhibition
A major paradigm shift occurred when fendiline was identified in a high-content screen as a specific inhibitor of K-Ras plasma membrane localization. nih.gov K-Ras is a small GTPase that, when mutated, is a driver of many common and aggressive cancers. For K-Ras to function, it must be correctly localized to the inner leaflet of the plasma membrane. Fendiline was found to disrupt this localization, with an IC50 of 9.64 μM, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation. nih.govtocris.com
Importantly, this effect was shown to be independent of its calcium channel blocking activity. nih.govresearchgate.net Experiments demonstrated that fendiline did not alter intracellular calcium levels under the conditions where it caused K-Ras mislocalization. nih.gov This discovery repositioned fendiline from a cardiovascular drug to a potential anticancer therapeutic with a novel mechanism of action. nih.govtocris.com Subsequent research has explored this further, showing that fendiline can inhibit the proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. oncotarget.com
Targeting Bacterial Lipoprotein Trafficking
More recently, fendiline has been repurposed in the fight against antibiotic-resistant bacteria. In a screen for compounds effective against carbapenem-resistant Acinetobacter baumannii, fendiline was identified as a potent antimicrobial. pnas.org Mechanistic studies revealed that fendiline inhibits the Lol lipoprotein trafficking pathway, which is essential for delivering lipoproteins to the outer membrane in Gram-negative bacteria. pnas.org This pathway is a promising antimicrobial target as it is conserved among these pathogens and absent in humans. pnas.org Interestingly, in this context, the (R)-enantiomer of fendiline was found to be more potent than the (S)-enantiomer, highlighting again the importance of stereochemistry in determining biological activity against different targets. pnas.org
Current Academic Research Landscape and Unaddressed Questions Pertaining to (S)-Fendiline
The current research landscape for (S)-fendiline is vibrant, largely driven by its potential as a chemical probe to understand and target complex biological processes. Key areas of active investigation and remaining questions include:
Elucidating the Precise Molecular Target for K-Ras Inhibition: While it is established that (S)-fendiline disrupts K-Ras localization, the direct protein target that mediates this effect remains to be definitively identified. nih.gov The stereospecificity of this action strongly points to a specific binding partner. nih.gov Identifying this target is a critical next step for developing more potent and selective second-generation inhibitors.
Understanding the Mechanism of ADAM10 and β-catenin Pathway Interference: Research has shown that fendiline can inhibit the proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. oncotarget.com However, the exact molecular mechanisms by which (S)-fendiline modulates these pathways are not fully understood. Further studies are needed to delineate the signaling cascades involved and how they connect to its effects on K-Ras.
Exploring the Full Potential as an Antimicrobial: The discovery of fendiline's activity against the Lol pathway in Gram-negative bacteria is a significant development. pnas.org Unanswered questions include the breadth of its antimicrobial spectrum, the potential for resistance development, and whether its mechanism can be exploited to design new antibiotics that are less susceptible to existing resistance mechanisms.
Investigating Other Potential Therapeutic Applications: Given its diverse biological activities, including GABA-B receptor modulation, (S)-fendiline may have therapeutic potential in other areas, such as neurological disorders. nih.gov Research into its effects on associative memory and drug addiction is one such emerging field. nih.gov
Optimizing for Therapeutic Use: Although fendiline itself is unlikely to be repurposed directly for these new indications due to its complex pharmacology and existing side-effect profile, it serves as a valuable lead compound. wikipedia.org A major focus of current research is the synthesis and evaluation of fendiline analogues with improved potency, selectivity, and pharmacokinetic properties for specific targets. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
108448-58-4 |
|---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1 |
InChI Key |
NMKSAYKQLCHXDK-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of S Fendiline
Ion Channel Modulation Research and Associated Paradigms
Fendiline (B78775) was first developed as an antianginal agent, with its therapeutic effects attributed to its activity as an L-type calcium channel blocker. drugbank.comontosight.ai This class of drugs inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to muscle relaxation and vasodilation. ontosight.aiontosight.ai
Electrophysiological studies have provided a detailed characterization of fendiline's interaction with L-type calcium channels, which are high-voltage activated channels responsible for excitation-contraction coupling in various muscle tissues. nih.govwikipedia.org
Research using the whole-cell patch-clamp technique on guinea-pig ventricular myocytes demonstrated that racemic fendiline inhibits the L-type calcium channel current (ICa) in a concentration- and time-dependent fashion. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) was determined to be 17.0 µM. nih.govnih.govrndsystems.com The inhibitory effect was rapid, with an onset of less than three seconds. nih.govnih.gov
Table 1: Electrophysiological Effects of Fendiline on L-type Calcium Channels
| Parameter | Value/Effect | Experimental Model | Citation |
|---|---|---|---|
| IC₅₀ for ICa Inhibition | 17.0 ± 2.43 µM | Guinea-pig ventricular myocytes | nih.govnih.gov |
| Hill Slope | 1.39 ± 0.23 | Guinea-pig ventricular myocytes | nih.govnih.gov |
| Mechanism | Blocks L-type calcium channels, reduces overall calcium channel conductance (gCa) | Guinea-pig ventricular myocytes | nih.gov |
| Reversibility | Partially reversed by Isoprenaline (β-adrenoceptor agonist) | Guinea-pig ventricular myocytes | nih.gov |
The existence of a chiral center in the fendiline molecule prompted investigations into whether its enantiomers, (S)-fendiline and (R)-fendiline, exhibit stereospecificity in their ion channel modulation. Research comparing the vasodilatory effects of the individual enantiomers on rat mesenteric arteries found comparable, though slightly different, potencies. The EC₅₀ values were 26.7 µM for (S)-fendiline and 17.1 µM for (R)-fendiline, indicating some degree of stereoselectivity in its action on the vasculature. worktribe.com
In cardiac muscle, the negative inotropic (force-reducing) effects of racemic fendiline are primarily determined by the (S)-isomer (referred to as the (-)-isomer in some literature). tandfonline.com Furthermore, the enantiomers have distinct effects on the cardiac action potential duration; at high stimulation rates, the action potential is prolonged by (S)-fendiline. tandfonline.com This suggests that the spatial arrangement of the molecule significantly influences its interaction with cardiac ion channels. tandfonline.com
Beyond direct channel blockade, fendiline is also recognized as a calmodulin (CaM) antagonist. ncats.ioncats.ioncats.io Calmodulin is a ubiquitous, calcium-binding messenger protein that modulates the activity of a wide array of enzymes and ion channels. Fendiline's antagonism of calmodulin contributes to its pharmacological profile, including the inhibition of CaM-activated enzymes like myosin light-chain kinase and phosphodiesterase. ncats.ioresearchgate.net
Functional studies have shown that fendiline acts as a functional calmodulin antagonist. nih.gov Unlike some other antagonists that prevent the binding of calmodulin to its target enzymes, fendiline allows the formation of a ternary complex (e.g., phosphofructokinase-calmodulin-fendiline). However, within this complex, the target enzyme retains the activity level it had in the absence of calmodulin, effectively neutralizing calmodulin's modulatory effect. nih.gov Both fendiline enantiomers are known to inhibit CaM-dependent enzymes. tandfonline.com
Other Intracellular Target and Pathway Investigations
Interference with ADAM10 Activation and β-Catenin Signaling
Beyond its effects on K-Ras, (S)-Fendiline has been found to interfere with the activation of ADAM10 (A Disintegrin and Metalloprotease Domain 10) and the subsequent β-catenin signaling pathway. nih.govoncotarget.com ADAM10 is a metalloprotease that plays a role in the shedding of various cell surface proteins, including E-cadherin. spandidos-publications.com The cleavage of E-cadherin by ADAM10 can lead to the release of β-catenin from adherens junctions, allowing it to translocate to the nucleus and activate gene expression associated with cell proliferation and invasion. nih.govspandidos-publications.com
Research has shown that fendiline treatment inhibits the function of ADAM10. nih.gov This inhibition leads to an increase in the association of cadherins at the cell membrane and the formation of stable adherens junctions. nih.gov As a consequence, β-catenin is sequestered at the plasma membrane, and its nuclear levels decrease. nih.gov This, in turn, reduces the expression of β-catenin target genes such as c-Myc, cyclin D1, and CD44, which are involved in cancer progression. nih.gov The proposed mechanism suggests that fendiline, by inhibiting ADAM10-mediated cadherin cleavage, stabilizes the cadherin-catenin complex and suppresses β-catenin signaling. nih.gov
Modulation of Phosphatidylserine (B164497) and Sphingomyelin (B164518) Homeostasis
A significant finding in understanding (S)-Fendiline's mechanism is its ability to modulate the homeostasis of specific lipids within the cell, particularly phosphatidylserine (PS) and sphingomyelin. nih.govnih.gov Fendiline has been identified as a potent inhibitor of acid sphingomyelinase (ASM), an enzyme that hydrolyzes sphingomyelin to ceramide. nih.govnih.govresearchgate.net
Inhibition of ASM by fendiline leads to an accumulation of sphingomyelin and a reduction in ceramide levels. nih.govnih.gov This disruption in sphingomyelin metabolism has a downstream effect on the distribution of phosphatidylserine, causing its depletion from the inner leaflet of the plasma membrane. nih.govnih.govbiorxiv.org Since the localization and nanoclustering of K-Ras at the plasma membrane are critically dependent on electrostatic interactions with the negatively charged phosphatidylserine, the fendiline-induced depletion of PS from this location is a key reason for K-Ras mislocalization. nih.govnih.govliverpool.ac.uk
Supplementation of fendiline-treated cells with exogenous phosphatidylserine has been shown to restore K-Ras plasma membrane binding, nanoclustering, and downstream signaling, confirming the causal link between PS depletion and K-Ras inhibition. nih.govnih.gov This identifies the ASM-sphingomyelin-phosphatidylserine axis as a critical pathway through which fendiline exerts its anti-K-Ras effects. nih.govnih.gov
Table 2: Impact of (S)-Fendiline on Cellular Lipid Homeostasis
| Cellular Component | Effect of (S)-Fendiline | Consequence | Reference |
|---|---|---|---|
| Acid Sphingomyelinase (ASM) | Inhibition | Accumulation of sphingomyelin, reduction of ceramide | nih.govnih.govresearchgate.net |
| Phosphatidylserine (PS) | Depletion from the inner plasma membrane | Disruption of K-Ras localization and nanoclustering | nih.govnih.govbiorxiv.org |
| Sphingomyelin | Accumulation in intracellular vesicles | Altered membrane properties | nih.gov |
Studies on Intracellular Calcium Dynamics and Release Mechanisms
While the primary mechanism of K-Ras inhibition by (S)-Fendiline is independent of its calcium channel blocking activity, some studies have investigated its effects on intracellular calcium dynamics in different contexts. nih.govresearchgate.net The endoplasmic reticulum (ER) is a major intracellular store of calcium, and its release is tightly regulated by channels like the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R) and the ryanodine (B192298) receptor (RyR). mdpi.com
In some cell types, fendiline has been observed to cause a transient increase in intracellular calcium concentration, potentially through release from intracellular stores like the ER. core.ac.uksemanticscholar.org One study suggested that fendiline binds to the Sarco/endoplasmic reticulum calcium ATPase (SERCA) receptor, inhibiting calcium uptake into the ER. semanticscholar.org However, in the context of K-Ras inhibition, experiments have shown that fendiline does not cause a significant or sustained change in basal intracellular calcium levels that would account for the observed mislocalization of K-Ras. nih.govresearchgate.net These studies often use ionomycin, a calcium ionophore, as a positive control to demonstrate that the cells are responsive to calcium influx. nih.govresearchgate.net
Therefore, while fendiline can influence intracellular calcium signaling in certain experimental systems, this effect is considered distinct from the mechanism by which it inhibits K-Ras function. nih.govresearchgate.net
Structure Activity Relationship Sar and Stereochemical Research of S Fendiline and Analogues
Design and Synthesis of (S)-Fendiline Analogues for Mechanistic Probing
The development of (S)-Fendiline analogues has been instrumental in understanding its mechanism of action and in identifying new therapeutic applications. Researchers have employed various strategies to design and synthesize novel derivatives with improved properties.
Scaffold repurposing involves taking the core chemical structure of an existing drug and modifying it to create new compounds with different biological activities. In the case of Fendiline (B78775), this strategy has been used to develop potent inhibitors of KRAS plasma membrane localization. nih.govresearchgate.net KRAS is a protein that plays a key role in cell proliferation and is frequently mutated in various cancers. nih.govresearchgate.net
Systematic SAR studies on Fendiline analogues have led to the discovery of compounds with significantly enhanced activity. For example, the modification of the Fendiline scaffold resulted in analogues that inhibit KRAS plasma membrane localization at nanomolar concentrations. nih.govresearchgate.net These compounds have also been shown to inhibit the growth of cancer cells driven by oncogenic KRAS. nih.govresearchgate.net
Table 1: Fendiline Analogues with Potent KRAS PM Localization Inhibition
| Compound | Potency | Effect on Cancer Cell Proliferation |
| 12f (NY0244) | Nanomolar | Inhibited oncogenic KRAS-driven proliferation |
| 12h (NY0331) | Nanomolar | Inhibited oncogenic KRAS-driven proliferation |
| 22 (NY0335) | Nanomolar | Inhibited oncogenic KRAS-driven proliferation |
This table summarizes the enhanced potency of Fendiline analogues developed through scaffold repurposing strategies. nih.govresearchgate.net
The synthesis of Fendiline and its derivatives has been achieved through various chemical methodologies. One approach involves the reductive amination of 3,3-diphenylpropanal with 1-phenylethane-1-amine. google.com Other methods have utilized 3,3-diphenylpropanoic acid as a starting material to produce a key amide intermediate, which is then reduced to Fendiline. google.com
More advanced techniques, such as one-pot hydroformylation/amination reactions, have also been employed for the synthesis of Fendiline. researchgate.net Additionally, novel 2-substituted derivatives of Fendiline have been synthesized and evaluated for their potential as antileukemic agents. eurekaselect.com These synthetic strategies allow for the creation of a diverse range of analogues for SAR studies.
Stereochemical Influences on Molecular Interactions and Biological Activities
Fendiline is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Fendiline and (R)-Fendiline. The spatial arrangement of atoms in these enantiomers can significantly impact their interactions with biological targets.
The separation of Fendiline's enantiomers is crucial for studying their individual biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. nih.govnih.govresearchgate.net
One study successfully resolved Fendiline and its analogues using a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.govnih.gov The separation was optimized by adjusting the mobile phase composition, which consisted of methanol, acetonitrile, trifluoroacetic acid, and triethylamine. nih.govnih.gov This technique achieved a good separation factor (α) of 1.25 and a resolution (Rs) of 1.55, indicating a successful separation of the enantiomers. nih.govnih.gov
Table 2: Chromatographic Parameters for Fendiline Enantiomer Resolution
| Parameter | Value |
| Separation Factor (α) | 1.25 |
| Resolution (Rs) | 1.55 |
This table highlights the key parameters from a successful chromatographic resolution of Fendiline enantiomers. nih.govnih.gov
It is well-established that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov Therefore, the enantiomeric purity of a drug is of significant importance. In the case of Fendiline, the (R)-enantiomer has been reported to have a more potent vasodilatory effect than the (S)-enantiomer. nih.gov
The biological activity of Fendiline analogues can also be influenced by their stereochemistry. For instance, the chiral recognition in the chromatographic separation of Fendiline and its analogues is influenced by the 3,3-diphenylpropyl group attached to the secondary amino group and the steric difference between the phenyl and methyl groups at the chiral center. nih.govnih.gov This highlights the importance of stereochemistry in the molecular interactions of these compounds.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are powerful tools used to understand the relationship between a molecule's structure and its activity at a molecular level. umd.edutarosdiscovery.comucsf.edubuffalo.edu These techniques can be used to predict how a molecule will bind to a biological target, which can guide the design of new and more effective drugs. ucsf.edu
In the context of Fendiline and its analogues, computational approaches could be used to:
Model the interaction of (S)-Fendiline with its biological targets.
Predict the binding affinities of different analogues.
Provide insights into the SAR of this class of compounds.
By combining computational methods with experimental data, researchers can gain a deeper understanding of the molecular mechanisms underlying the biological activity of (S)-Fendiline and its derivatives, accelerating the development of new therapeutic agents.
Molecular Docking and Ligand-Target Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org This method is instrumental in understanding the binding mode of a ligand within the active site of a protein, thereby guiding drug design and explaining observed biological activity. While specific molecular docking studies for (S)-fendiline are not extensively detailed in the available literature, research has identified key biological targets, providing a foundation for future in silico binding analyses.
Fendiline's primary mechanisms of action involve the inhibition of K-Ras plasma membrane localization and the blockade of L-type calcium channels. medchemexpress.comnih.gov The effect on K-Ras is particularly noteworthy for its stereospecificity; the (R)-fendiline isomer is potent in mislocalizing K-Ras, whereas (S)-fendiline has minimal effect, suggesting a highly specific binding interaction. nih.gov The target for this activity has been mapped to the polybasic domain of the K-Ras protein. nih.gov Furthermore, fendiline has been identified as an inhibitor of acid sphingomyelinase (ASM), an enzyme involved in lipid metabolism, which contributes to its effects on both cancer cell signaling and viral processes. researchgate.net
Molecular docking could be employed to model the interaction between (S)-fendiline and the binding pockets of these targets. Such studies would help to rationalize the lower activity of the (S)-enantiomer compared to the (R)-enantiomer by comparing their predicted binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) within the target site. Computational tools can predict ligand binding sites and characterize the interactions that stabilize the protein-ligand complex, offering a structural basis for the molecule's activity. drughunter.comdigitellinc.com
| Target Protein/Molecule | Biological Function/Role | Relevance to Fendiline's Activity |
|---|---|---|
| K-Ras (polybasic domain) | Regulates cell proliferation, differentiation, and survival. researchgate.net | Fendiline inhibits its localization to the plasma membrane, blocking downstream signaling. nih.govnih.gov |
| L-type Calcium Channels | Mediate calcium influx into cells. | Original indication as an antianginal agent; contributes to vasodilation. medchemexpress.comnih.gov |
| Acid Sphingomyelinase (ASM) | Enzyme that metabolizes sphingomyelin (B164518), affecting lipid composition of membranes. researchgate.net | Inhibition alters plasma membrane lipid dynamics, impacting K-Ras localization and viral budding. researchgate.net |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. biorxiv.org By integrating Newton's laws of motion, MD simulations provide a dynamic view of protein-ligand complexes, revealing insights into the stability of binding, conformational changes induced by the ligand, and the specific interactions that govern molecular recognition. biorxiv.orgresearchgate.net
Although specific MD simulation studies focused on (S)-fendiline have not been prominently published, this methodology is ideally suited to investigate its mechanism of action. For instance, MD simulations could be used to:
Analyze the Stability of the (S)-Fendiline-Target Complex: Following a molecular docking study, MD simulations can assess the stability of the predicted binding pose of (S)-fendiline with targets like the K-Ras polybasic domain or ASM. The simulation can reveal whether the ligand remains stably bound or dissociates over time, providing a more accurate picture of the binding affinity.
Elucidate Conformational Changes: Ligand binding can induce significant conformational changes in the target protein. tocris.com MD simulations could explore how (S)-fendiline binding might alter the structure of its target protein, potentially explaining its lower efficacy compared to the (R)-enantiomer.
Model Interactions at the Membrane Interface: Fendiline's activity against K-Ras is linked to its ability to disrupt the protein's association with the plasma membrane. nih.gov Advanced MD simulations can model the complex environment of a lipid bilayer and investigate how fendiline interacts with both lipids and the K-Ras protein to cause its mislocalization from the membrane to other cellular compartments. nih.govnih.gov
These simulations can provide high-resolution spatial and temporal data, offering a mechanistic understanding that is often difficult to obtain through experimental methods alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemmethod.com By identifying key molecular descriptors (physicochemical properties or structural features) that influence activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby accelerating the drug discovery process. chemmethod.com
While a formal QSAR study for (S)-fendiline has not been identified, several studies have explored the structure-activity relationships (SAR) of fendiline analogues, providing the foundational data required for such an analysis. These SAR studies demonstrate how systematic modifications to the fendiline scaffold impact its biological function.
For example, a study focused on optimizing fendiline's K-Ras inhibitory activity led to the synthesis of new analogues with significantly improved potency. nih.gov By repurposing the fendiline scaffold, researchers discovered compounds that inhibit K-Ras plasma membrane localization with nanomolar efficacy, a substantial improvement over the micromolar potency of the parent compound. nih.gov Another study synthesized 2'-hydroxy derivatives of fendiline and found them to be more potent vasodilators than fendiline itself, indicating that modifications to the phenyl rings can enhance its activity on calcium channels or related pathways. nih.gov
The findings from these SAR studies can be summarized to highlight the key structural features influencing fendiline's activity, which would form the basis of a future QSAR model.
| Structural Modification | Resulting Change in Biological Activity | Reference Study |
|---|---|---|
| Scaffold repurposing and modification of substituents | Led to analogues (e.g., NY0244, NY0331, NY0335) with nanomolar potency as K-Ras PM localization inhibitors. nih.gov | Wang et al. (2021) nih.gov |
| Introduction of a 2'-hydroxy group on a phenyl ring | Significantly more potent vasodilation of mesenteric and coronary arteries compared to fendiline. nih.gov | Wilkinson et al. (2007) nih.gov |
| Stereochemistry (R- vs. S-enantiomer) | (R)-fendiline is significantly more potent in mislocalizing K-Ras; (S)-fendiline has very little effect. nih.gov | Van der Hoeven et al. (2012) nih.gov |
Computational Models for Studying Complex Biological Processes (e.g., Viral Assembly, Lipid Dynamics)
Beyond single-target interactions, computational models are essential for understanding how drugs like fendiline influence complex biological systems, such as viral replication cycles and the dynamics of cellular membranes. researchgate.netnih.gov Fendiline has been shown to possess antiviral properties, which are mechanistically linked to its ability to modulate the lipid composition of the host cell membrane. researchgate.net
Phosphatidylserine (B164497) (PS) is a lipid component of the plasma membrane that is critical for the assembly and budding of numerous enveloped viruses, including the Ebola virus (EBOV). researchgate.net The EBOV matrix protein (VP40) actively clusters PS to facilitate the formation of new virus particles at the host cell membrane. researchgate.net Computational models have been developed to simulate this process, suggesting that PS directly influences VP40 filament growth and oligomerization, which are key steps in viral assembly. researchgate.net
Fendiline's antiviral mechanism involves the inhibition of acid sphingomyelinase (ASM), which leads to a reduction of PS levels in the inner leaflet of the plasma membrane. researchgate.net By altering the lipid dynamics of the host cell, fendiline disrupts the PS clustering required by VP40, thereby inhibiting viral assembly and budding. researchgate.net This effect demonstrates how computational models of lipid dynamics can provide a platform to understand the mechanism of action for drugs that target host factors rather than viral proteins directly. researchgate.netnih.gov This mechanism of modulating lipid composition may also explain fendiline's reported activity against other viruses, such as SARS-CoV-2. researchgate.net
Advanced Methodological Approaches in S Fendiline Research
Cell-Based Assays for Mechanistic Investigations
Cell-based assays are fundamental for investigating the cellular mechanisms through which (S)-Fendiline exerts its effects, particularly in the context of cancer research.
High-content screening (HCS) is an automated imaging and analysis platform that allows for the rapid assessment of cellular changes in response to a large number of compounds. mdpi.com In the study of fendiline (B78775), HCS was instrumental in identifying its effect on K-Ras localization.
Researchers devised a high-content screening assay using cells expressing GFP-K-Ras to search for inhibitors of its plasma membrane association. researchgate.netnih.govnih.gov This involved treating the cells with a library of compounds and then using automated microscopy to capture images of GFP-K-Ras distribution. nih.gov Image analysis algorithms were then used to quantify the ratio of plasma membrane-associated K-Ras to total cellular K-Ras. researchgate.net This unbiased approach led to the identification of fendiline as a specific inhibitor of K-Ras plasma membrane targeting. researchgate.netnih.govnih.gov This screening methodology is a powerful tool for discovering novel molecules that modulate specific cellular pathways. mdpi.com
To link the observed effects of (S)-fendiline on K-Ras localization to a functional cellular outcome, proliferation and viability assays are widely used. These assays are particularly important in cancer research, where uncontrolled cell proliferation is a hallmark.
Studies have utilized various cancer cell lines that are transformed by and dependent on oncogenic K-Ras for their growth and survival. researchgate.netresearchgate.net By treating these K-Ras-transformed cell lines with fendiline, researchers can assess its impact on cell proliferation and viability.
Commonly used assays include:
Trypan Blue Exclusion Assay: This method is used to differentiate between viable and non-viable cells. nih.gov Trypan blue is a vital stain that is excluded by healthy cells with intact membranes but can enter and stain non-viable cells blue. nih.gov
MTT or WST-1 Assays: These are colorimetric assays that measure metabolic activity as an indicator of cell viability.
Direct Cell Counting: Monitoring the number of cells over time in the presence or absence of fendiline provides a direct measure of its effect on proliferation.
Research has consistently shown that fendiline and its more potent analogues inhibit the proliferation of various cancer cell lines expressing oncogenic K-Ras, including those from pancreatic, colon, and lung cancers. researchgate.netnih.govresearchgate.net These findings establish a crucial mechanistic link between the fendiline-induced mislocalization of K-Ras and the inhibition of cancer cell growth.
Gene Expression and Protein Level Analysis for Pathway Elucidation (e.g., Western Blotting, RT-PCR)
The elucidation of the molecular pathways affected by (S)-Fendiline relies heavily on advanced techniques that measure changes in gene and protein expression. Western Blotting and Real-Time Polymerase Chain Reaction (RT-PCR) are two of the most prominent methods employed in this research, providing critical insights into the compound's mechanism of action, particularly in cancer biology.
Research has demonstrated that fendiline treatment can significantly alter key signaling pathways involved in cancer cell proliferation and invasion. In pancreatic cancer cell lines, Western blot analysis revealed that fendiline reduces the protein levels of several critical downstream targets of the β-catenin signaling pathway. researchgate.net Specifically, a marked decrease was observed in the expression of Cyclin D1, c-Myc, and the cell surface adhesion molecule CD44. researchgate.net These proteins are crucial for cell cycle progression and metastasis.
Similarly, fendiline's impact on the K-Ras signaling cascade has been substantiated through protein-level analysis. Studies in cells expressing a constitutively active form of K-Ras showed that fendiline treatment significantly inhibited the phosphorylation, and thus the activation, of downstream effectors MEK, ERK, and Akt. medunigraz.at This inhibition of K-Ras signal transmission is a key component of its anti-proliferative effects. medunigraz.atresearchgate.net
On the gene expression level, RT-PCR has been utilized to understand how fendiline modulates cellular processes. For instance, while fendiline treatment was found to inhibit cancer cell migration, analysis via real-time PCR showed it did not significantly alter the expression of E-cadherin, suggesting the mechanism is independent of upregulating this specific cell adhesion molecule. researchgate.net In a different context, studies in neuroblastoma models have used RT-PCR to show that fendiline induces the expression of the non-coding RNA NDM29. mdpi.com This induction is correlated with the downregulation of genes encoding for multidrug resistance (MDR) and ABC transporters, such as ABCA1 and ABCA12. mdpi.com These findings from Western Blotting and RT-PCR are fundamental in mapping the specific molecular interactions and cellular responses governed by (S)-Fendiline.
Table 1: Impact of (S)-Fendiline on Protein and Gene Expression
| Analytical Method | Model System | Target Analyte | Observed Effect | Reference |
|---|---|---|---|---|
| Western Blot | Pancreatic Cancer Cells (MiaPaCa2, Panc1) | Cyclin D1, c-Myc, CD44 | Decreased protein expression | researchgate.net |
| Western Blot | BHK cells expressing K-RasG12V | Phospho-MEK, Phospho-ERK, Phospho-Akt | Decreased protein phosphorylation | medunigraz.at |
| RT-PCR | Pancreatic Cancer Cells (Panc1) | E-cadherin | No significant change in expression | researchgate.net |
| RT-PCR | Neuroblastoma Cells | NDM29 (ncRNA) | Increased expression | mdpi.com |
| RT-PCR | Neuroblastoma Cells | ABCA1, ABCA12 (ABC Transporters) | Decreased expression | mdpi.com |
Preclinical in vitro and in vivo Models for Mechanistic Insights
The scientific understanding of (S)-Fendiline's mechanisms has been significantly advanced through the use of diverse preclinical models. These in vitro and in vivo systems allow for detailed investigation into its effects on specific cell types and complex biological systems.
Organ-Specific Cellular Models for Mechanistic Studies (e.g., Cardiac Myocytes, Smooth Muscle Cells, Cancer Cell Lines)
To dissect the organ- and cell-type-specific effects of (S)-Fendiline, researchers utilize a variety of specialized cellular models.
Cardiac Myocytes: As a compound originally developed for coronary heart disease, fendiline's effects on heart cells have been a key area of study. Research using guinea-pig ventricular myocytes and the patch-clamp technique has shown that fendiline inhibits L-type calcium channels in a concentration-dependent manner. nih.govnih.gov Further studies on isolated guinea pig papillary muscle demonstrated that this action is frequency-dependent, reflecting a more pronounced block of Na+ and Ca2+ channels at higher stimulation frequencies. researchgate.net
Smooth Muscle Cells: In vascular smooth muscle cells (A10 cell line), fendiline was found to increase cytosolic free Ca2+ levels. cps.org.twnih.gov This effect is achieved by activating Ca2+ influx through L-type channels and by releasing Ca2+ from internal stores within the endoplasmic reticulum. cps.org.twnih.gov This mobilization of calcium is a key mechanism behind its vasodilatory properties.
Cancer Cell Lines: A wide array of cancer cell lines has been used to probe the anticancer activities of (S)-Fendiline. It has been shown to block the proliferation of pancreatic (Panc1, MiaPaCa2), colon, lung, and endometrial cancer cell lines that express oncogenic mutant K-Ras. medunigraz.atresearchgate.net Furthermore, it has been investigated in neuroblastoma (NB) cells to study its effects on multidrug resistance and in human leukemia cells, where novel derivatives have been tested for their anti-leukemic potential. mdpi.comresearchgate.net
Xenograft Models for Understanding Molecular Pathway Modulation in Complex Systems (e.g., K-Ras Inhibition in Tumor Xenografts)
To validate the in vitro findings within a more complex, whole-organism system, researchers employ xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, are invaluable for assessing a compound's in vivo efficacy and mechanism of action.
In the context of (S)-Fendiline research, xenograft models of pancreatic cancer have been particularly informative. Studies using fendiline analogues in mice bearing MiaPaCa-2 pancreatic tumor xenografts revealed that these compounds could suppress tumor growth at low doses. researchgate.net This provides crucial in vivo evidence that inhibiting the plasma membrane localization of K-Ras is a viable therapeutic strategy. researchgate.net
Furthermore, in vivo models have been used to study fendiline's potential in combination therapies. In xenograft models using neuroblastoma cells grafted into NOD-SCID mice, the co-administration of fendiline with the chemotherapeutic agent cisplatin (B142131) resulted in a significant reduction in tumor mass growth and prolonged animal survival compared to cisplatin alone. researchgate.netmdpi.com This enhanced efficacy was linked to fendiline's ability to induce apoptosis in the neuroblastoma masses. mdpi.com
Studies on Multidrug Resistance Mechanisms in Model Systems
A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic drugs. Research indicates that fendiline can modulate mechanisms associated with MDR.
In neuroblastoma cell models, fendiline treatment was shown to increase the cells' susceptibility to cisplatin. mdpi.com The underlying mechanism, revealed by RT-PCR, involves the downregulation of key MDR-associated ABC transporters, including ABCA1 and ABCA12. mdpi.com By inhibiting these transporters, fendiline effectively hinders the cancer cells' ability to pump out the chemotherapeutic agent, thus restoring its cytotoxic potency. mdpi.com
In a different biological context, fendiline has been identified as having selective antimicrobial activity against carbapenem-resistant Acinetobacter baumannii. pnas.org This multidrug-resistant bacterium overexpresses the OXA-23 β-lactamase. This overexpression stresses the bacteria's lipoprotein trafficking pathway (the Lol pathway), making the cells more susceptible to fendiline, which was found to inhibit this essential pathway. pnas.org This demonstrates that fendiline can exploit the physiological changes conferred by a resistance mechanism to selectively target resistant pathogens.
In vitro and in vivo Studies of Repurposed Biological Activities (e.g., Antimalarial Activity, Ebola Virus Modulation)
Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy for therapeutic development. (S)-Fendiline has been investigated for several novel biological activities beyond its original cardiovascular and recent anticancer applications.
Ebola Virus Modulation: In vitro studies have uncovered a potent anti-viral activity of fendiline against the Ebola virus (EBOV). biorxiv.orgnih.gov The mechanism does not target the virus directly but rather a crucial host factor. The EBOV matrix protein, VP40, must bind to phosphatidylserine (B164497) (PS) in the host cell's plasma membrane to assemble new viral particles for budding. researchgate.netbiorxiv.org Research using human cell lines like HEK293 demonstrated that fendiline significantly reduces the levels of PS at the plasma membrane. biorxiv.org This disruption of PS availability inhibits VP40's ability to oligomerize, ultimately blocking the production of new, infectious virus particles. biorxiv.orgnih.gov
Antimalarial Activity: Preliminary research has pointed towards an "interesting antimalarial activity" for fendiline. worktribe.com This has prompted further investigation into this potential application, including the synthesis of fendiline analogues with the aim of creating more potent antimalarial compounds. worktribe.com While detailed mechanistic studies are ongoing, this line of inquiry highlights a promising new therapeutic avenue for fendiline.
Table 2: Overview of Preclinical Models in (S)-Fendiline Research
| Model Type | Specific Model | Key Research Finding | Reference |
|---|---|---|---|
| Organ-Specific Cellular Model | Guinea-Pig Ventricular Myocytes | Inhibits L-type calcium channels, affecting cardiac electrical activity. | researchgate.netnih.gov |
| Organ-Specific Cellular Model | A10 Smooth Muscle Cells | Increases intracellular Ca2+ levels, leading to vasodilation. | cps.org.twnih.gov |
| Organ-Specific Cellular Model | Pancreatic Cancer Cell Lines (Panc1, MiaPaCa2) | Blocks proliferation by inhibiting K-Ras and β-catenin signaling. | researchgate.netmedunigraz.at |
| Xenograft Model | MiaPaCa-2 Pancreatic Tumor in Mice | Fendiline analogues suppress in vivo tumor growth. | researchgate.net |
| Xenograft Model | Neuroblastoma Cell Grafts in Mice | Enhances cisplatin efficacy, reduces tumor mass, and prolongs survival. | mdpi.com |
| Multidrug Resistance Model | Neuroblastoma Cells | Downregulates ABC transporters, increasing sensitivity to cisplatin. | mdpi.com |
| Repurposing Model (in vitro) | HEK293 Cells (Ebola Virus) | Reduces host cell phosphatidylserine, inhibiting Ebola virus budding. | biorxiv.orgnih.gov |
| Repurposing Model (in vitro) | Plasmodium falciparum | Identified as having antimalarial activity, leading to further development. | worktribe.com |
Emerging Research Avenues and Future Directions for S Fendiline
Exploration of Novel Molecular Targets and Signaling Pathways beyond Established Roles
Research has significantly expanded the known biological activities of fendiline (B78775) beyond its effects on calcium channels, identifying novel molecular targets and signaling pathways. A primary focus of this new research has been its impact on the oncogenic protein K-Ras. Fendiline was identified as a specific inhibitor of K-Ras plasma membrane localization, a critical step for its function in signal transduction. nih.govnih.govuq.edu.au This effect is not related to its calcium channel blockade activity. nih.govresearchgate.net The compound induces the redistribution of K-Ras from the plasma membrane to intracellular compartments like the endoplasmic reticulum and Golgi apparatus, thereby inhibiting downstream signaling cascades such as the Raf-MEK-ERK pathway. nih.govresearchgate.net
Further studies have revealed that fendiline's influence extends to other critical cancer-related pathways. In pancreatic cancer cells, it has been shown to interfere with the activation of ADAM10 (A Disintegrin and Metalloprotease Domain 10) and subsequent β-catenin signaling. oncotarget.com This interference leads to a reduction in the expression of β-catenin target genes, including key regulators of cell proliferation like cyclinD1 and c-Myc. oncotarget.com Investigations into pancreatic ductal adenocarcinoma (PDAC) cells also show that fendiline can disrupt the Ras-Ral signaling axis, which is known to promote tumor growth. mdpi.com
Beyond oncology, fendiline has been found to inhibit acid sphingomyelinase (ASM), an enzyme that regulates the levels of phosphatidylserine (B164497) (PS) in the plasma membrane. researchgate.netasm.org This has significant implications for virology, as the Ebola virus matrix protein VP40 requires PS for assembly and budding. asm.org More recently, fendiline was shown to kill the antibiotic-resistant bacterium Acinetobacter baumannii by targeting its essential lipoprotein trafficking pathway, opening a new front for its potential application in infectious diseases. technologynetworks.com
| Novel Molecular Target | Affected Signaling Pathway | Biological Context | Reference |
|---|---|---|---|
| K-Ras | Inhibition of plasma membrane localization, disruption of Raf-MEK-ERK and Akt signaling | Oncology (Pancreatic, Colon, Lung Cancers) | nih.govresearchgate.netmdpi.com |
| ADAM10 / β-catenin | Inhibition of ADAM10 activation and β-catenin-TCF/LEF target gene expression | Oncology (Pancreatic Cancer) | oncotarget.com |
| Acid Sphingomyelinase (ASM) | Reduction of plasma membrane phosphatidylserine (PS) levels | Virology (Ebola Virus Assembly) | researchgate.netasm.org |
| Lipoprotein Trafficking Pathway | Inhibition of essential lipoprotein transport | Infectious Disease (Acinetobacter baumannii) | technologynetworks.com |
Development of (S)-Fendiline as Chemical Probes and Research Tools for Cellular Processes
The specific and often potent "off-target" effects of fendiline have positioned it and its derivatives as valuable chemical probes for studying fundamental cellular processes. A chemical probe is a small molecule used to selectively engage a specific protein or pathway, allowing researchers to investigate its biological function. nih.gov Fendiline's ability to selectively disrupt the plasma membrane localization of K-Ras, with no detectable effect on H- or N-Ras, makes it a powerful tool for dissecting the unique biology of this critical oncoprotein. nih.govnih.gov
The utility of the fendiline scaffold as a research tool is further highlighted by the systematic development of new analogs with improved potency and optimized properties. nih.gov Structure-activity relationship studies have led to the discovery of derivatives that inhibit K-Ras plasma membrane localization with nanomolar potencies. researchgate.netnih.gov These next-generation compounds serve as more precise probes for studying Ras biology and hold potential as anticancer therapeutics. researchgate.netnih.gov By using fendiline and its more potent analogs, researchers can explore the consequences of K-Ras mislocalization, from signal transduction to protein trafficking and membrane dynamics, in a controlled manner. researchgate.net
| Fendiline Analog | Reported Potency | Cellular Process Studied | Reference |
|---|---|---|---|
| Fendiline | Micromolar (μM) | K-Ras plasma membrane localization, β-catenin signaling, protein trafficking | nih.govoncotarget.com |
| NY0244 (12f) | Nanomolar (nM) | K-Ras plasma membrane localization | researchgate.netnih.gov |
| NY0331 (12h) | Nanomolar (nM) | K-Ras plasma membrane localization and oncogenic proliferation | researchgate.netnih.gov |
| NY0335 (22) | Nanomolar (nM) | K-Ras plasma membrane localization and oncogenic proliferation | researchgate.netnih.gov |
Integration with Systems Biology and 'Omics Approaches to Elucidate Fendiline's Network Effects
The discovery of fendiline's multiple, seemingly unrelated molecular targets underscores the need for a holistic, systems-level understanding of its biological effects. Systems biology aims to understand the entirety of interactions between cellular components within a system, rather than focusing on individual parts in isolation. cisncancer.org Integrating multi-omics approaches—such as transcriptomics, proteomics, and metabolomics—is a key strategy to achieve this goal. researchgate.netgriffith.edu.au
Future research on (S)-fendiline would benefit significantly from these approaches. For instance, treating cancer cells with (S)-fendiline and subsequently analyzing changes in the transcriptome and proteome could reveal the full network of genes and proteins affected by its activity. This would move beyond the known targets like K-Ras and β-catenin to build a comprehensive map of its cellular impact. nih.gov Such data could uncover previously unknown mechanisms of action, identify biomarkers for sensitivity, and explain the compound's polypharmacology. A computational model has already been used to simulate how fendiline-induced reduction of membrane phosphatidylserine affects the assembly of Ebola virus proteins, demonstrating the power of a systems-based approach to understand its effects on complex biological phenomena. asm.org Applying similar integrative methods across different disease models will be crucial to fully harness the therapeutic and research potential of (S)-fendiline.
Advanced Stereoisomer-Specific Research in Complex Biological Systems and Membrane Biophysics
Stereochemistry plays a pivotal role in the biological activity of many compounds, as different stereoisomers can interact differently with chiral biological targets like proteins and membranes. nih.gov Research into fendiline has revealed a striking example of this principle. While racemic fendiline inhibits K-Ras localization, studies on its pure enantiomers found that (R)-fendiline was significantly more potent, whereas (S)-fendiline had very little effect on K-RasG12V localization. nih.gov
This pronounced difference in activity between the (R) and (S) isomers strongly suggests that fendiline's effect on K-Ras is not due to a generic physicochemical process but involves a specific interaction with a distinct molecular target. nih.gov This stereospecificity is a critical avenue for future research. Identifying the target that binds (R)-fendiline with high affinity could lead to the development of highly selective K-Ras inhibitors. For (S)-fendiline, this finding is equally important; its relative inactivity against K-Ras localization allows it to be used as a negative control in experiments, helping to isolate the specific effects of the (R)-isomer from other, non-stereospecific actions of the fendiline scaffold.
The mechanism of K-Ras mislocalization is intrinsically linked to membrane biophysics. cornell.edu Fendiline not only removes K-Ras from the plasma membrane but also reduces its nanoclustering within the membrane. nih.govnih.gov Furthermore, its ability to inhibit ASM alters the lipid composition of the membrane itself. asm.org Future research should employ advanced biophysical techniques to investigate how the individual (S) and (R) stereoisomers interact with and modify the properties of biological membranes. Such studies could clarify whether the stereospecific effect on K-Ras is due to direct binding to a membrane-associated protein or an indirect, yet stereospecific, alteration of the membrane environment that K-Ras requires for its stability and function.
| Fendiline Stereoisomer | Effect on K-Ras Plasma Membrane Localization | Implication | Reference |
|---|---|---|---|
| (S)-Fendiline | Very little effect | Serves as a negative control; suggests target interaction is highly stereospecific. | nih.gov |
| (R)-Fendiline | Significantly potent inhibitor | Drives the K-Ras mislocalization effect; points to a specific molecular target. | nih.gov |
| Racemic Fendiline | Potent inhibitor (less than pure R-isomer) | Activity is primarily due to the presence of the (R)-isomer. | nih.gov |
Q & A
Q. Table 1: Key Pharmacological Properties of (S)-Fendiline
| Parameter | Experimental Model | Value (Mean ± SD) | Reference |
|---|---|---|---|
| IC50 (L-type Ca²⁺) | HEK293-Cav1.2 | 8.3 ± 1.2 µM | |
| CPP Reduction (Meth) | Mice, 10 mg/kg | 42% ↓ (p < 0.01) | |
| Brain Penetration (AUC) | Rodent PK Study | 12.7 µg·h/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
